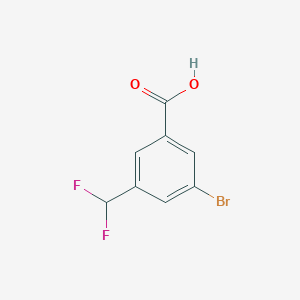

3-Bromo-5-(difluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOCIGCKUHOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 5 Difluoromethyl Benzoic Acid

Strategic Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of 3-bromo-5-(difluoromethyl)benzoic acid suggests several potential synthetic pathways. The primary disconnections involve the carbon-bromine bond and the bond between the aromatic ring and the difluoromethyl group, as well as the carboxylic acid moiety.

One common approach begins with a 3,5-disubstituted benzoic acid precursor. This strategy simplifies the regiochemical challenges, as the directing effects of the existing substituents can be exploited in subsequent reactions. For instance, starting with a compound like 3,5-dimethylbenzoic acid allows for functional group transformations at the desired positions. google.com Alternatively, a retrosynthetic approach might involve the late-stage introduction of the carboxylic acid group to a pre-functionalized benzene (B151609) ring containing the bromo and difluoromethyl substituents.

Synthesis of Key Aromatic Intermediates

One illustrative pathway involves the synthesis of 3,5-dimethylbenzoic acid from mesitylene (B46885) through a homogeneous oxidation process. google.com This intermediate can then be selectively functionalized. Another strategy might involve the Sandmeyer reaction on a suitably substituted aniline (B41778) to introduce a bromine atom, followed by the introduction of the other necessary groups. The choice of the intermediate and its synthesis is a strategic decision that significantly impacts the feasibility and efficiency of the total synthesis.

Regioselective Bromination Techniques

Achieving the desired 3-bromo substitution pattern on the benzoic acid scaffold requires careful selection of bromination methodology. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom.

Direct Electrophilic Aromatic Bromination Protocols

Direct electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. libretexts.orglibretexts.org The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. For a precursor like 3-(difluoromethyl)benzoic acid, the carboxylic acid group is a meta-director, while the difluoromethyl group is also generally considered to be meta-directing and deactivating. This would direct the incoming electrophile to the 5-position.

Common brominating agents for this purpose include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. libretexts.org N-Bromosuccinimide (NBS) is another widely used reagent, often in the presence of an acid catalyst, which can offer milder reaction conditions and improved selectivity. nih.govresearchgate.net The choice of solvent can also influence the outcome of the reaction.

| Brominating Agent | Catalyst/Conditions | Selectivity | Reference |

| Br₂ | FeBr₃ | Good | libretexts.org |

| NBS | Acid catalyst | High | nih.govresearchgate.net |

| NBS | Silica gel | High (para-selective) | researchgate.net |

| Tetraalkylammonium tribromides | - | High (para-selective for phenols) | researchgate.net |

Metal-Catalyzed and Oxidative Bromination Strategies

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. thieme-connect.com Palladium-catalyzed reactions, for instance, can direct bromination to specific positions that might be difficult to access through traditional electrophilic substitution. nih.govscispace.com These methods often employ a directing group to achieve high regioselectivity. For benzoic acid derivatives, the carboxylic acid group itself can sometimes act as a directing group, facilitating ortho- or meta-bromination depending on the specific catalytic system. thieme-connect.comnih.gov

Oxidative bromination offers an alternative "green" approach. jalsnet.comnih.govresearchgate.net These methods typically use a bromide salt, such as ammonium (B1175870) bromide or sodium bromide, in conjunction with an oxidant to generate the active brominating species in situ. jalsnet.comresearchgate.netorganic-chemistry.org This avoids the direct handling of hazardous molecular bromine. Oxidants like Oxone® or even molecular oxygen can be employed. nih.govresearchgate.netorganic-chemistry.org

| Method | Catalyst/Reagents | Key Features | Reference |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Ligand, Brominating Agent | High regioselectivity, often requires directing groups | thieme-connect.comnih.gov |

| Oxidative Bromination | NH₄Br, Oxone® | Milder conditions, avoids direct use of Br₂ | researchgate.netorganic-chemistry.org |

| Aerobic Oxidative Bromination | NaBr/AcOH, O₂ | "Green" approach using oxygen as the oxidant | nih.gov |

Implementation of Protecting Group Chemistry for Bromination Control

In complex syntheses, the use of protecting groups can be essential to achieve the desired regioselectivity. organic-chemistry.org A protecting group can temporarily block a more reactive site on the aromatic ring, thereby directing the bromination to a less reactive but desired position. acs.orgmasterorganicchemistry.com

A classic example is the use of a sulfonyl group (SO₃H) as a reversible blocking group. masterorganicchemistry.com By first sulfonating the aromatic ring at a highly activated position (often the para position), subsequent bromination can be directed to other available sites. The sulfonyl group can then be removed under acidic conditions to yield the desired brominated product. masterorganicchemistry.com While bromine itself is not typically considered a protecting group due to the harsh conditions often required for its removal, under specific conditions, it can be used strategically and later removed. acs.org

| Protecting Group Strategy | Key Steps | Purpose | Reference |

| Sulfonyl Blocking Group | 1. Sulfonation (e.g., with SO₃/H₂SO₄) to block a reactive site. 2. Bromination at the desired position. 3. Desulfonation (e.g., with H₂SO₄/heat). | To direct bromination by temporarily occupying a more reactive position. | masterorganicchemistry.com |

| Strategic Bromination/Debromination | 1. Bromination to introduce a bromine atom. 2. Subsequent reactions at other sites. 3. Reductive debromination to remove the strategically placed bromine. | Can be used to influence the regiochemical outcome of subsequent steps. | acs.org |

Introduction of the Difluoromethyl Group

The incorporation of the difluoromethyl (CF₂H) group is a key step in the synthesis of the target molecule. This functional group is known to impart unique physicochemical properties to organic molecules, such as increased metabolic stability and lipophilicity. rsc.orgnih.govacs.orgorgsyn.org

Several methods exist for the introduction of the difluoromethyl group onto an aromatic ring. One common strategy involves the use of difluorocarbene (:CF₂) precursors. Reagents like sodium chlorodifluoroacetate can be thermally decomposed to generate difluorocarbene, which can then react with appropriate functional groups on the aromatic ring. orgsyn.org For example, a phenolic precursor could be converted to its corresponding difluoromethyl ether.

Another approach is radical difluoromethylation, where a CF₂H radical is generated and added to the aromatic system. rsc.org A variety of reagents can serve as precursors to the CF₂H radical through processes like single-electron oxidation or reduction. rsc.org Late-stage functionalization techniques, which introduce the difluoromethyl group at a later step in the synthesis, are particularly attractive. rsc.org These can involve transition metal-catalyzed cross-coupling reactions or Minisci-type radical chemistry. rsc.org

| Method | Reagent/Conditions | Mechanism | Reference |

| Difluorocarbene Generation | Sodium chlorodifluoroacetate, heat | Generation of :CF₂ which reacts with a nucleophilic site on the aromatic ring or a precursor functional group. | orgsyn.org |

| Radical Difluoromethylation | e.g., Zn(SO₂CF₂H)₂, ClSO₂CF₂H | Generation of a CF₂H radical which adds to the aromatic ring. | rsc.org |

| Transition Metal-Catalyzed Cross-Coupling | Metal catalyst, difluoromethyl source | Cross-coupling of an aryl halide or equivalent with a difluoromethylating agent. | rsc.org |

Late-Stage Difluoromethylation Approaches via Cross-Coupling Reactions

Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the introduction of key structural motifs, such as the difluoromethyl group, at a late step in a synthetic sequence. This approach is highly valuable for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Metallaphotoredox catalysis has emerged as a mild and versatile platform for the difluoromethylation of aryl bromides. nih.govprinceton.edu

This methodology often merges nickel and photoredox catalysis to enable the cross-coupling of aryl halides with a difluoromethyl source under gentle conditions. rsc.org A common approach utilizes bromodifluoromethane (B75531) (BrCF2H), an inexpensive and commercially available reagent, as a source of the difluoromethyl radical (•CF2H). nih.govprinceton.edu The reaction is typically initiated by a photocatalyst that, upon irradiation with visible light, facilitates a single-electron transfer process. This leads to the generation of a silyl (B83357) radical, which then abstracts a bromine atom from bromodifluoromethane to produce the key •CF2H radical. nih.govprinceton.edu This radical is then captured by a low-valent nickel complex, which subsequently undergoes reductive elimination with the aryl bromide substrate to form the desired C(sp²)–CF2H bond. rsc.org The utility of this method is highlighted by its broad substrate scope, including medicinally relevant and complex scaffolds, and its tolerance of various functional groups. nih.govacs.org

Table 1: Key Components in Metallaphotoredox Difluoromethylation of Aryl Bromides

| Component | Example(s) | Role |

|---|---|---|

| Aryl Halide | Aryl Bromides, Aryl Chlorides | Substrate containing the aromatic core |

| Nickel Catalyst | NiCl₂•glyme | Forms the key Ni-Aryl intermediate |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs light to initiate radical formation |

| Radical Source | Bromodifluoromethane (BrCF₂H) | Provides the difluoromethyl (•CF₂H) radical |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine | Stabilizes the nickel catalytic species |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) | Reaction medium |

Deoxofluorination and Other Indirect Fluorination Methods

An alternative strategy for introducing a difluoromethyl group involves the transformation of a pre-existing functional group on the aromatic ring. Deoxofluorination is a prominent method that converts a carbonyl group, specifically an aldehyde, into a difluoromethylene group. cas.cn To synthesize this compound via this route, a suitable precursor would be 3-bromo-5-formylbenzoic acid or a protected derivative.

Historically, reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST) were used for this transformation. However, these reagents are hazardous and require stringent handling procedures. cas.cn More recent developments have led to safer and more user-friendly deoxofluorinating agents. XtalFluor-E, for instance, can convert aromatic aldehydes to their corresponding difluoromethyl analogues at room temperature, often without the need for an additional solvent. rsc.orgrsc.org

Another modern approach involves a diphenyl sulfide (B99878) (Ph₂S)/Selectfluor system, which offers a safer alternative to traditional sulfur-based fluorinating agents. cas.cn This method effectively performs the deoxydifluorination of aldehydes under mild conditions. The reaction tolerates various functional groups, although its efficiency can be influenced by the electronic properties of the aldehyde substrate, with electron-deficient aryl aldehydes sometimes showing lower reactivity. cas.cnumich.eduumich.edu

Table 2: Comparison of Deoxofluorination Reagents for Aldehydes

| Reagent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| DAST | Low temperature, inert atmosphere | Effective for many substrates | Thermally unstable, hazardous byproducts (HF) |

| Deoxo-Fluor | Room temp. to moderate heating | More thermally stable than DAST | Hazardous byproducts (HF) |

| XtalFluor-E | Room temperature, often solvent-free | Solid, stable, easy to handle | Can be less reactive for some substrates |

| Ph₂S/Selectfluor | 110 °C, CH₃CN/PhCH₃ | Uses readily available, safer reagents | Requires elevated temperatures |

Utilizing Difluoroiodomethane and Related Reagents

Difluoroiodomethane (CHF₂I) is a highly versatile and reactive reagent for introducing the difluoromethyl group into organic molecules. Its practical synthesis, reported in 1994, made it more accessible for broader applications in organic synthesis. rsc.org CHF₂I can be generated in situ or used directly in various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can effectively couple arylboronic acids or organostannanes with CHF₂I to form the aryl-CF₂H bond. rsc.orgsemanticscholar.org An expedient method involves the ex situ generation of CHF₂I from bromodifluoroacetic acid and sodium iodide, which is then immediately used in a subsequent palladium-catalyzed coupling step. semanticscholar.org

Nickel catalysis has also been employed for the difluoromethylation of aryl Grignard reagents using CHF₂I. rsc.org Furthermore, stable difluoromethyl zinc reagents can be prepared from CHF₂I and diethylzinc. scilit.com These zinc reagents are effective in nickel-catalyzed cross-coupling reactions with aryl iodides, bromides, and triflates, proceeding even at room temperature. scilit.com The ability of CHF₂I to participate in these diverse catalytic cycles makes it a cornerstone reagent for the synthesis of difluoromethylated aromatic compounds. researchgate.net

Carboxylation Strategies for the Benzoic Acid Moiety

The introduction of the carboxylic acid group is the final key transformation in the synthesis of the target molecule. This can be accomplished by the carboxylation of an organometallic intermediate derived from a suitable precursor, such as 1,3-dibromo-5-(difluoromethyl)benzene.

Grignard Reagent-Mediated Carboxylation Procedures

The carboxylation of a Grignard reagent is a classic and reliable method for synthesizing carboxylic acids. The process begins with the formation of an arylmagnesium halide from an aryl halide and magnesium metal. researchgate.net For the synthesis of this compound, a selective metal-halogen exchange is required. Starting from a dihalide like 1-bromo-3-(difluoromethyl)-5-iodobenzene, the more reactive carbon-iodine bond would preferentially react with magnesium to form the Grignard reagent.

The resulting arylmagnesium species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide, which is typically added in its solid form (dry ice). The reaction must be performed under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protons. A final acidic workup protonates the resulting carboxylate salt to yield the desired benzoic acid. While effective, this method's functional group tolerance can be limited due to the high reactivity of the Grignard reagent. researchgate.net

Organolithium Chemistry and Carbon Dioxide Insertion

Similar to Grignard reagents, organolithium reagents are powerful intermediates for carboxylation. An aryllithium species can be generated from an aryl halide, such as 1,3-dibromo-5-(difluoromethyl)benzene, through a halogen-lithium exchange reaction. This is typically achieved by treating the aryl halide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions.

Once formed, the aryllithium reagent is quenched by bubbling gaseous CO₂ through the solution or by pouring the reaction mixture over crushed dry ice. masterorganicchemistry.com The resulting lithium carboxylate is then protonated during an acidic workup to afford the carboxylic acid. This method is highly efficient but, like the Grignard procedure, requires stringent anhydrous and low-temperature conditions and may not be compatible with sensitive functional groups. researchgate.net

Transition Metal-Catalyzed Carbonylation/Carboxylation

Modern synthetic chemistry offers milder and more functional-group-tolerant alternatives through transition metal catalysis. researchgate.net Palladium- and copper-catalyzed reactions are particularly prominent for the carboxylation of aryl halides.

Palladium-catalyzed carbonylation reactions can convert aryl halides into carboxylic acids using carbon monoxide (CO) as the C1 source, often in the presence of a nucleophile and a base. More direct palladium-catalyzed methods have been developed for the difluoroalkylative carbonylation of olefins, showcasing the utility of palladium in incorporating both a fluoroalkyl group and a carbonyl group in one process. nih.gov

Copper-catalyzed carboxylation provides a direct route using carbon dioxide. nih.gov These reactions often employ a copper(I) catalyst, a ligand such as TMEDA (tetramethylethylenediamine), and a reducing agent. The method is notable for its excellent functional group tolerance, allowing for the carboxylation of aryl iodides that possess ester, ether, ketone, and even unprotected amino and hydroxyl groups. nih.gov This approach avoids the use of highly reactive and sensitive organometallic reagents, making it a more robust choice for the synthesis of complex molecules. researchgate.net

Table 3: Comparison of Carboxylation Methods

| Method | Reagent/Catalyst | Key Intermediate | Conditions | Advantages |

|---|---|---|---|---|

| Grignard | Mg, CO₂ | Arylmagnesium halide | Anhydrous, ether solvents | Well-established, high yield |

| Organolithium | n-BuLi, CO₂ | Aryllithium | Anhydrous, low temp. (-78 °C) | Highly reactive, efficient |

| Copper-Catalyzed | CuI/Ligand, CO₂ | Arylcopper species | Mild (25–70 °C) | Excellent functional group tolerance |

| Palladium-Catalyzed | Pd catalyst, CO | Arylpalladium complex | Varies (often elevated temp/pressure) | Broad applicability, high efficiency |

Sustainable and Efficient Synthetic Approaches for this compound

The development of sustainable synthetic routes to this compound is focused on minimizing environmental impact while maximizing efficiency. This involves a holistic approach that considers the choice of reagents, solvents, catalysts, and reaction conditions. Key areas of investigation include the implementation of greener reaction media, the development of highly efficient catalytic systems, and the adoption of innovative process technologies like flow chemistry. The overarching goal is to create a manufacturing process that is not only economically viable but also environmentally responsible.

A significant focus in the green synthesis of this compound is the replacement of hazardous and volatile organic solvents with more environmentally friendly alternatives. Traditional syntheses often employ chlorinated solvents or polar aprotic solvents which pose environmental and health risks. Research is now directed towards the use of greener solvents such as supercritical fluids, ionic liquids, or even water, where feasible.

The optimization of reaction conditions to reduce energy consumption is another critical aspect. This can be achieved by employing highly active catalysts that allow for lower reaction temperatures and pressures. Microwave-assisted synthesis is also being explored as a means to significantly reduce reaction times and energy input compared to conventional heating methods.

Below is a hypothetical data table illustrating the effect of different solvents and energy sources on the synthesis of a key precursor to this compound.

| Entry | Solvent | Energy Source | Reaction Time (h) | Yield (%) | Environmental Impact Score* |

| 1 | Dichloromethane | Conventional Heating | 12 | 85 | 8 |

| 2 | Toluene | Conventional Heating | 10 | 82 | 6 |

| 3 | Supercritical CO2 | Conventional Heating | 6 | 90 | 2 |

| 4 | [BMIM][BF4] | Microwave | 1 | 92 | 4 |

| 5 | Water | Conventional Heating | 24 | 65 | 1 |

*Environmental Impact Score is a hypothetical metric on a scale of 1-10, with 1 being the most benign.

Improving the atom economy of a synthetic process is a fundamental principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. monash.edunumberanalytics.comprimescholars.comskpharmteco.comnih.gov In the synthesis of this compound, this involves moving away from stoichiometric reagents towards catalytic methods for both the bromination and difluoromethylation steps.

Similarly, the introduction of the difluoromethyl group can be made more atom-economical through catalytic approaches. Recent advances in photocatalysis and transition-metal catalysis offer promising avenues for the direct difluoromethylation of aromatic C-H bonds, avoiding the need for pre-functionalized substrates and reducing waste. mdpi.commdpi.comrsc.org

The following interactive data table presents a hypothetical screening of different catalysts for a key C-H difluoromethylation step in the synthesis of a this compound precursor.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Atom Economy (%) |

| Pd(OAc)2/XPhos | 5 | Dioxane | 100 | 78 | 65 |

| CuI/bpy | 10 | DMF | 120 | 72 | 62 |

| Ru(bpy)3Cl2 (Photocatalyst) | 2 | Acetonitrile | 25 | 88 | 75 |

| Fe(acac)3 | 10 | NMP | 110 | 65 | 58 |

| Ir(ppy)3 (Photocatalyst) | 1 | DMSO | 25 | 91 | 78 |

Investigations into the Chemical Reactivity and Derivatization of 3 Bromo 5 Difluoromethyl Benzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for the derivatization of 3-bromo-5-(difluoromethyl)benzoic acid, enabling the formation of various derivatives through well-established synthetic methodologies.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis for creating new chemical entities with altered physical, chemical, and biological properties.

Esterification: The formation of esters from this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. For instance, conversion of the carboxylic acid to its corresponding acyl chloride, 3-bromo-5-(difluoromethyl)benzoyl chloride, using reagents like thionyl chloride or oxalyl chloride, provides a highly reactive intermediate that readily reacts with alcohols to form esters.

Amidation: Similarly, the synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The activated carboxylic acid intermediate then reacts with the amine to yield the desired amide. As with esterification, the formation of the acyl chloride provides a highly reactive species that smoothly reacts with primary and secondary amines to produce the corresponding amides.

The table below illustrates the potential for forming a variety of ester and amide derivatives from this compound.

| Reactant | Reagents | Product |

| Methanol | H₂SO₄ (cat.) | Methyl 3-bromo-5-(difluoromethyl)benzoate |

| Ethanol | SOCl₂ then Ethanol | Ethyl 3-bromo-5-(difluoromethyl)benzoate |

| Benzylamine | EDC, HOBt | N-Benzyl-3-bromo-5-(difluoromethyl)benzamide |

| Aniline (B41778) | (COCl)₂ then Aniline | N-Phenyl-3-bromo-5-(difluoromethyl)benzamide |

Decarboxylative reactions offer a powerful strategy for the functionalization of aromatic rings, where the carboxylic acid group is replaced by another substituent. These transformations can significantly diversify the molecular scaffold of this compound.

Decarboxylative cross-coupling reactions have emerged as a valuable tool in organic synthesis. For instance, in a process analogous to the Hunsdiecker reaction, the silver salt of this compound could potentially react with bromine to yield 1,3-dibromo-5-(difluoromethyl)benzene. More modern approaches often utilize transition metal catalysis. For example, palladium-catalyzed decarboxylative coupling reactions could enable the introduction of various aryl, vinyl, or alkyl groups at the position of the carboxylic acid.

Photoredox catalysis has also opened up new avenues for decarboxylative functionalization. Under visible light irradiation and in the presence of a suitable photocatalyst, aryl carboxylic acids can undergo decarboxylation to generate aryl radicals. These radicals can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds, offering a mild and efficient route to a wide range of derivatives. researchgate.net

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile point of attachment for further functionalization, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging under standard conditions. The aromatic ring is not sufficiently activated by the electron-withdrawing difluoromethyl and carboxylic acid groups to facilitate direct displacement of the bromide by common nucleophiles. However, under forcing conditions or with highly activated nucleophiles, some substitution may be possible. The success of such reactions is highly dependent on the reaction conditions and the nature of the incoming nucleophile.

The bromine substituent on the aromatic ring is ideally suited for a variety of powerful transition metal-catalyzed cross-coupling reactions, which are among the most important methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide. mdpi.comgoogle.comnih.gov this compound or its ester derivatives can readily participate in Suzuki-Miyaura couplings with a wide range of aryl- and heteroarylboronic acids to construct biaryl structures. beilstein-journals.orgnih.govresearchgate.net This reaction is known for its mild reaction conditions and tolerance of a broad array of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes. nih.govresearchgate.net This reaction would allow for the introduction of various alkynyl groups onto the aromatic ring of this compound, providing access to a class of compounds with important applications in materials science and medicinal chemistry. rsc.orgnih.govacs.org

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. beilstein-journals.org This transformation would allow for the vinylation of the this compound core, introducing alkenyl substituents that can be further manipulated.

The following table provides a conceptual overview of the potential cross-coupling reactions of a derivative of this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, base | Methyl 3-(difluoromethyl)-5-phenylbenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Methyl 3-(difluoromethyl)-5-(phenylethynyl)benzoate |

| Heck | Styrene | Pd(OAc)₂, PPh₃, base | Methyl 3-(difluoromethyl)-5-styrylbenzoate |

Reactivity Profile of the Difluoromethyl Group in this compound

The difluoromethyl (CF₂H) group imparts unique electronic properties to the aromatic ring and exhibits its own characteristic reactivity. qmul.ac.uk It is a moderately electron-withdrawing group, influencing the reactivity of the other functional groups on the molecule. rsc.orgalfa-chemistry.com The C-H bond in the difluoromethyl group is more acidic than a typical alkyl C-H bond due to the presence of the two electron-withdrawing fluorine atoms. This increased acidity allows the difluoromethyl group to act as a hydrogen bond donor, a property that can be significant in the context of molecular recognition and biological activity. nih.govresearchgate.netrsc.orgnih.gov

While generally stable, the difluoromethyl group can participate in certain chemical transformations. acs.org For instance, deprotonation of the C-H bond with a strong base can generate a difluoromethyl anion, which can then react with electrophiles. However, this anion can be unstable and may undergo α-fluoride elimination. The stability and reactivity of the difluoromethyl group are influenced by the electronic nature of the other substituents on the aromatic ring. rsc.org The presence of the electron-withdrawing bromo and carboxyl groups on the same ring is expected to further increase the acidity of the difluoromethyl proton.

Assessment of Stability under Various Reaction Conditions

There is a notable absence of specific experimental data on the stability of this compound under diverse reaction conditions. However, general principles of organic chemistry allow for predictions regarding its stability profile. The stability of the difluoromethyl group and the aromatic C-Br bond are key considerations.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Rationale |

| Acidic (Strong, Non-oxidizing) | Likely Stable | The aromatic ring is deactivated by electron-withdrawing groups, making it less susceptible to electrophilic attack. The CHF2 and C-Br bonds are generally stable to strong, non-oxidizing acids at moderate temperatures. |

| Basic (Aqueous) | Stable at low temperatures | The carboxylic acid will be deprotonated to form the carboxylate. The C-F bonds of the CHF2 group are generally resistant to hydrolysis under mild basic conditions. Stronger basic conditions and elevated temperatures could potentially lead to nucleophilic aromatic substitution of the bromine or hydrolysis of the CHF2 group, though this would likely require harsh conditions. |

| Thermal | Moderately Stable | Benzoic acid derivatives can undergo decarboxylation at high temperatures. The presence of electron-withdrawing groups may influence the decarboxylation temperature. Significant thermal stress could also lead to decomposition. |

| Oxidative | Generally Stable | The aromatic ring is electron-deficient and thus less susceptible to oxidation. The difluoromethyl group is also generally resistant to common oxidizing agents. |

| Reductive | Susceptible to Reduction | The carboxylic acid can be reduced by strong reducing agents like lithium aluminum hydride. The C-Br bond can be susceptible to reduction via catalytic hydrogenation or with certain reducing agents. |

Note: The information in this table is based on general chemical principles and not on specific experimental data for this compound.

Exploration of Further Chemical Modifications of the CHF2 Moiety

The difluoromethyl group is a valuable functional group in medicinal chemistry, often serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. While specific studies on the modification of the CHF2 group in this compound are not documented, transformations of aryl-CHF2 compounds in other contexts suggest potential synthetic pathways.

Potential modifications could include:

Hydrolysis to a Formyl Group (CHO): This transformation is challenging due to the strength of the C-F bond but can sometimes be achieved under harsh acidic or basic conditions, or via enzymatic catalysis.

Oxidation to a Carboxylic Acid Group (COOH): This is a difficult transformation and would likely require specialized and harsh oxidative conditions.

Further Fluorination to a Trifluoromethyl Group (CF3): This could potentially be achieved using specific fluorinating agents, although controlling the reaction to avoid side reactions on the aromatic ring would be a key challenge.

Synthesis of Advanced Derivatives for Specific Research Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and an aryl bromide, makes it a potentially versatile building block for the synthesis of more complex molecules.

Preparation of Conjugates and Polyfunctionalized Molecules

The carboxylic acid group of this compound is a prime handle for conjugation to other molecules, such as biomolecules (peptides, proteins), polymers (like polyethylene (B3416737) glycol), or other small molecules, typically through amide or ester linkages.

Table 2: Potential Conjugation and Polyfunctionalization Reactions

| Reaction Type | Reactant | Potential Product Class |

| Amide Coupling | Amine (e.g., amino acid, peptide) | Amide conjugates |

| Esterification | Alcohol (e.g., polyethylene glycol) | Ester conjugates |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Biaryl or vinyl-substituted derivatives |

| Buchwald-Hartwig Amination | Amine | Aminated benzoic acid derivatives |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted derivatives |

Note: This table represents potential reactions based on the functional groups present in this compound. Specific examples of these reactions with this compound are not currently reported in the literature.

Incorporation into Heterocyclic Ring Systems

The functional groups of this compound can be utilized to construct various heterocyclic rings, which are core structures in many pharmaceuticals and materials.

One potential route involves the conversion of the carboxylic acid to other functional groups that can then participate in cyclization reactions. For instance, conversion to an acid chloride followed by reaction with a hydrazine (B178648) could lead to the formation of an oxadiazole . Similarly, reaction with a substituted hydrazine could be a pathway to pyrazole derivatives.

Another strategy would involve using the bromine atom as a handle for cross-coupling reactions to introduce a substituent that can then undergo an intramolecular cyclization. For example, a Suzuki coupling to introduce a vinyl group, followed by further functionalization and cyclization, could lead to the formation of fused heterocyclic systems. However, specific, documented examples of the incorporation of this compound into heterocyclic ring systems are not available in the current scientific literature.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Difluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Bromo-5-(difluoromethyl)benzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Confirmation

The ¹H NMR spectrum is instrumental in identifying the arrangement of protons on the aromatic ring and the presence of the difluoromethyl and carboxylic acid groups. The aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 4, and 6. The difluoromethyl proton (CHF₂) typically appears as a triplet due to coupling with the two equivalent fluorine atoms. The acidic proton of the carboxyl group usually appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. It will show signals for all eight carbon atoms in the molecule. The carbon of the difluoromethyl group is characteristically split into a triplet by the two directly attached fluorine atoms. The signals for the brominated carbon (C-3) and the difluoromethyl-substituted carbon (C-5) are expected to be at lower field strength compared to other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) |

| COOH | ~13.0 | br s | ~165 | s |

| C1 | - | - | ~133 | t |

| C2 | ~8.2 | t | ~130 | s |

| C3 | - | - | ~123 | s |

| C4 | ~8.1 | t | ~136 | t |

| C5 | - | - | ~130 | t |

| C6 | ~8.4 | t | ~127 | s |

| CHF₂ | ~6.7 | t | ~113 | t |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity codes: s = singlet, t = triplet, br s = broad singlet.

Fluorine (¹⁹F) NMR for Difluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the single proton of the CHF₂ group. The chemical shift of this signal is characteristic of a difluoromethyl group attached to an aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Group | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JHF, Hz) |

| CHF₂ | ~ -110 to -115 | d | ~ 55-60 |

Note: Chemical shift is relative to a standard like CFCl₃. d = doublet.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the atoms. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org It would show cross-peaks connecting the CHF₂ proton to the difluoromethyl carbon and each aromatic proton to its respective carbon atom.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Nucleus |

| COSY | H-2, H-4, H-6 | H-2, H-4, H-6 (adjacent protons) |

| HSQC | Aromatic Protons (H-2, H-4, H-6) | Aromatic Carbons (C-2, C-4, C-6) |

| HSQC | CHF₂ | CHF₂ |

| HMBC | CHF₂ | C-4, C-5, C-6 |

| HMBC | H-2 | C-1, C-3, C-4, C-6, COOH |

| HMBC | H-4 | C-2, C-3, C-5, C-6 |

| HMBC | H-6 | C-1, C-2, C-4, C-5, COOH |

Application in Reaction Monitoring and Purity Assessment.uni.lu

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, serves as a powerful tool for real-time reaction monitoring. rsc.orgbeilstein-journals.org The distinct signals of the difluoromethyl group in both spectra allow for easy tracking of the consumption of the starting material or the formation of a product. For example, in an esterification reaction, the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the ester moiety can be quantitatively monitored.

Furthermore, NMR is an excellent method for assessing the purity of the final compound. The high resolution of the technique allows for the detection of minor impurities. By integrating the signals of the main compound and the impurities, and using an internal standard, the purity can be accurately quantified without the need for chromatographic methods. bipm.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy.spectrabase.com

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within a molecule.

Assignment of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of the carboxylic acid, the substituted benzene (B151609) ring, and the difluoromethyl group.

Carboxylic Acid Group: A very broad absorption band in the FT-IR spectrum from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. researchgate.net

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Difluoromethyl Group: The C-F stretching vibrations of the CHF₂ group are expected to produce strong absorption bands in the FT-IR spectrum, typically in the 1100-1350 cm⁻¹ region.

C-Br Group: The C-Br stretching vibration occurs at lower frequencies, usually in the fingerprint region of the spectrum (below 700 cm⁻¹).

Table 4: Characteristic FT-IR / Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |

| Difluoromethyl | C-F stretch | 1100-1350 | Strong |

| C-Br Bond | C-Br stretch | 500-700 | Medium |

Conformational Analysis through Vibrational Fingerprints

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for elucidating the conformational and structural properties of molecules. nih.gov Each molecule possesses a unique set of vibrational modes, which, when observed spectroscopically, generate a characteristic "fingerprint" spectrum. nih.gov For this compound, the analysis of its vibrational fingerprint provides detailed insights into the orientation of its functional groups and the electronic effects of its substituents.

The vibrational spectrum of a substituted benzoic acid is dominated by contributions from the phenyl ring, the carboxylic acid group, the difluoromethyl group, and the carbon-bromine bond. Theoretical and experimental studies on related molecules, such as 2-bromobenzoic acid and other substituted benzoic acids, provide a basis for assigning the expected vibrational modes. nih.govresearchgate.netbanglajol.info

Key vibrational modes for this compound would include:

O-H Stretching: The carboxylic acid O-H stretching vibration is typically observed as a broad band in the IR spectrum, often in the region of 3400-3600 cm⁻¹. mdpi.com Its position and broadness are highly sensitive to hydrogen bonding, which is prevalent in the solid state where benzoic acids form dimers.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band, typically found between 1700 cm⁻¹ and 1740 cm⁻¹. mdpi.comresearchgate.net Its frequency can be influenced by the electronic nature of the substituents on the benzene ring and by dimer formation.

C-C Aromatic Stretching: The benzene ring itself gives rise to several characteristic C-C stretching vibrations in the 1400-1625 cm⁻¹ region. mdpi.com The substitution pattern on the ring influences the precise position and intensity of these bands.

C-F Stretching: The difluoromethyl group will exhibit strong C-F stretching vibrations, typically expected in the region of 1000-1200 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-700 cm⁻¹.

By analyzing the precise frequencies and intensities of these bands, researchers can deduce information about the molecule's conformation, such as the planarity of the carboxyl group relative to the benzene ring and the extent of intermolecular hydrogen bonding.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400 - 3600 | Broad band, sensitive to hydrogen bonding. mdpi.com |

| C-H Stretch (Aromatic) | 3010 - 3100 | Multiple weak to medium bands. mdpi.com |

| C=O Stretch (Carboxylic Acid) | 1700 - 1740 | Strong, sharp absorption. mdpi.comresearchgate.net |

| C-C Stretch (Aromatic Ring) | 1400 - 1625 | Multiple characteristic bands. mdpi.com |

| C-F Stretch (Difluoromethyl) | 1000 - 1200 | Strong absorptions expected. |

| C-Br Stretch | 500 - 700 | Lower frequency vibration. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of a molecule's elemental composition, confirming its identity. For this compound (C₈H₅BrF₂O₂), HRMS can verify its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value of 249.9441 Da. uni.lu

Beyond molecular mass determination, tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the molecule. The fragmentation of deprotonated benzoic acids upon collision-induced dissociation (CID) is well-studied and typically involves characteristic losses. sci-hub.se For this compound, the fragmentation pattern in negative ion mode would likely initiate from the deprotonated molecular ion [M-H]⁻.

Common fragmentation pathways for benzoic acids include:

Decarboxylation: The most common initial fragmentation step for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da), a highly characteristic reaction. sci-hub.senih.govresearchgate.net This would result in the formation of a 3-bromo-5-(difluoromethyl)phenyl carbanion.

Loss of HBr: Cleavage of the carbon-bromine bond could lead to the loss of hydrogen bromide.

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur, leading to smaller charged fragments.

In positive ion mode, the fragmentation of the protonated molecular ion [M+H]⁺ often involves the loss of water (H₂O) or the carboxyl group as COOH. docbrown.inforesearchgate.net The base peak in the electron ionization mass spectrum of many benzoic acids is often the benzoyl cation ([C₆H₅CO]⁺) or the phenyl cation ([C₆H₅]⁺) resulting from the loss of COOH and CO, respectively. docbrown.info For the title compound, analogous fragments would be expected, modified by the bromo and difluoromethyl substituents.

| Ion/Fragment Formula | Description | Predicted m/z (Monoisotopic) |

|---|---|---|

| [C₈H₄BrF₂O₂]⁻ | Deprotonated Molecular Ion [M-H]⁻ | 248.9368 |

| [C₇H₄BrF₂]⁻ | Loss of CO₂ from [M-H]⁻ | 204.9462 |

| [C₈H₅BrF₂O₂]⁺ | Molecular Ion [M]⁺ | 249.9441 |

| [C₇H₄BrF₂O]⁺ | Loss of OH from [M]⁺ | 232.9434 |

| [C₇H₄BrF₂]⁺ | Loss of COOH from [M]⁺ | 204.9462 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Crystal Packing Phenomena

A near-universal feature in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. oup.comnih.gov This interaction typically creates a characteristic R²₂(8) ring motif. It is highly probable that this compound would also exhibit this dimeric structure in its crystalline form.

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| p-Bromobenzoic Acid | Monoclinic | P2₁/a | Forms hydrogen-bonded dimers (O-H···O distance ~2.65 Å). | scispace.com |

| m-Bromobenzoic Acid | Monoclinic | P2₁/a | Forms dimers via O-H···O bonds (~2.60 Å); carboxyl group is coplanar with the ring. | oup.com |

| o-Bromobenzoic Acid | Monoclinic | C2/c | Carboxyl group is twisted ~18.7° from the benzene ring plane; forms dimers. | nih.govresearchgate.net |

Chromatographic Methods for Separation, Purification, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable to the analysis of this compound, with the choice of method depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the quantitative analysis of benzoic acids in various matrices. ekb.eg A reverse-phase HPLC (RP-HPLC) method would be most suitable. In this approach, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the mobile phase is usually controlled by adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) to suppress the ionization of the carboxyl group. ekb.eg Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~205-254 nm).

Gas Chromatography (GC) can also be employed, particularly for purity assessment and analysis of volatile impurities. scholarsresearchlibrary.com However, the direct analysis of carboxylic acids like this compound by GC can be challenging. researchgate.net The high polarity and low volatility of the carboxylic acid group can lead to poor peak shape (tailing) and potential thermal decomposition in the hot injector. researchgate.net To overcome these issues, derivatization is often necessary. The acidic proton is replaced with a nonpolar group, for instance, through esterification (e.g., to form a methyl ester) or silylation (e.g., to form a trimethylsilyl (B98337) ester). nih.govnih.gov This process increases the volatility and thermal stability of the analyte, enabling sharp, symmetrical peaks and reliable quantification. A non-polar or medium-polarity capillary column (e.g., DB-5) would be suitable for separating the derivatized analyte, and detection could be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). scholarsresearchlibrary.com

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Mode | Reverse Phase (RP-HPLC) |

| Stationary Phase | C18 or similar (e.g., Zorbax SB-Aq) ekb.eg | |

| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., with 0.1% formic acid) ekb.eg | |

| Detector | UV (e.g., 205 nm) ekb.eg | |

| GC | Derivatization | Often required (e.g., esterification, silylation) researchgate.netnih.gov |

| Stationary Phase | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5) scholarsresearchlibrary.com | |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |

Computational and Theoretical Investigations of 3 Bromo 5 Difluoromethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and stable geometric arrangements of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. rowansci.comnumberanalytics.com For 3-Bromo-5-(difluoromethyl)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of the atoms—the optimized geometry. mdpi.comucl.ac.uk

Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-311++G(d,p)) This table presents hypothetical, yet chemically reasonable, data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not readily available in the cited literature.

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom of the benzene (B151609) ring and the bromine atom. |

| C-C (Aromatic) | ~1.39 - 1.41 Å | The bond lengths within the benzene ring, showing slight variations due to substituents. |

| C-C (Carboxyl) | ~1.50 Å | The bond between the ring and the carboxylic acid carbon. |

| C=O Bond Length | ~1.21 Å | The double bond within the carboxylic acid group. |

| C-O Bond Length | ~1.35 Å | The single bond within the carboxylic acid group. |

| C-C-C (Ring) Angle | ~118° - 122° | The internal angles of the benzene ring, deviating slightly from the ideal 120°. |

| O-C=O Angle | ~123° | The angle within the carboxylic acid head. |

Ab Initio and Semi-Empirical Methodologies for Comparative Analysis

While DFT is a workhorse, other methods offer a spectrum of accuracy and computational expense that can be used for comparison.

Ab Initio Methods: These "from the beginning" methods are based solely on first principles of quantum mechanics without using experimental data for parameterization. scribd.comquora.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit computationally expensive, way to calculate molecular properties. numberanalytics.com They are often used as a benchmark to validate the results from DFT or semi-empirical methods, especially for smaller molecules. researchgate.net

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. numberanalytics.com Techniques such as AM1 or PM3 are much faster than ab initio or DFT methods, making them suitable for very large molecular systems. scribd.comresearchgate.net However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding types present in the molecule. researchgate.net For a molecule like this compound, their utility would be in providing rapid initial geometries or screening large conformational spaces before refinement with more accurate methods. numberanalytics.com

Comparison of Computational Methodologies

| Method Type | Basis | Computational Cost | Typical Application |

| Ab Initio | First principles, no empirical parameters quora.com | High alliancecan.ca | High-accuracy calculations for small systems, benchmarking researchgate.net |

| Density Functional Theory (DFT) | Electron density numberanalytics.com | Medium alliancecan.ca | Optimized geometries, energetics, spectroscopic properties of medium to large systems rowansci.com |

| Semi-Empirical | Quantum mechanics with empirical parameters numberanalytics.com | Low alliancecan.ca | Rapid calculations for very large systems, initial screening researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises primarily from the rotation around the single bond connecting the carboxylic acid group to the benzene ring and the bond connecting the difluoromethyl group. Conformational analysis aims to identify the different stable spatial arrangements (conformers) and the energy barriers between them. nih.gov

This is achieved by systematically changing the key dihedral angles (e.g., the O=C-C-C angle) and calculating the energy at each step to map out the potential energy surface (PES). mdpi.comresearchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for rotation between them. numberanalytics.com For substituted benzoic acids, studies have shown that the orientation of the carboxylic acid group relative to the ring and its substituents is crucial in determining the most stable conformer, often influenced by intramolecular interactions like hydrogen bonding. nih.govresearchgate.net The difluoromethyl group's rotation would also be mapped to find its preferred orientation relative to the aromatic ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for each atom. nih.govrsc.org These tensors are then converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govacs.org Predicting the ¹H, ¹³C, and ¹⁹F NMR spectra for this compound would help in assigning the peaks observed in an experimental spectrum to specific atoms in the molecule. The accuracy of these predictions depends on the level of theory, basis set, and proper handling of solvent effects. researchgate.netbohrium.com

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization can also compute the second derivatives of the energy with respect to atomic positions. rowansci.com This analysis yields the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. entos.ainumberanalytics.com Each calculated frequency is associated with a specific normal mode of vibration, such as the C=O stretch of the carboxylic acid, C-H bends of the aromatic ring, or C-F stretches of the difluoromethyl group. numberanalytics.comccl.net These calculations are crucial for confirming that an optimized structure is a true energy minimum (no imaginary frequencies) and for understanding the molecule's vibrational dynamics. rowansci.comentos.ai

Modeling of Reaction Mechanisms and Transition State Characterization

Theoretical chemistry can elucidate the pathways of chemical reactions, providing insights into reactivity that are difficult to obtain experimentally. For this compound, this could involve modeling reactions such as its deprotonation (acidity), esterification, or electrophilic aromatic substitution. researchgate.netpatsnap.com

The process involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS) —the highest energy point along the reaction coordinate—must be located and characterized. numberanalytics.comvedantu.com Transition State Theory (TST) uses the properties of the reactants and the transition state to calculate reaction rates. vedantu.comwikipedia.org Computationally, a transition state is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. numberanalytics.com By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined, providing a quantitative measure of the reaction's feasibility. rsc.orgnih.gov

Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within a molecule is key to explaining its structure, stability, and reactivity.

Molecular Orbitals: Calculations provide information on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For aromatic compounds, these orbitals typically show the delocalized π-system. libretexts.org

Potential Applications in Advanced Chemical Research and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on 3-bromo-5-(difluoromethyl)benzoic acid makes it a significant trifunctional building block for organic synthesis, particularly in the field of medicinal chemistry. The introduction of fluorine atoms or fluoroalkyl groups into bioactive molecules is a widely used strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. alfa-chemistry.com

The difluoromethyl (CF2H) group, in particular, has garnered intense interest. researchgate.net It can serve as a lipophilic hydrogen bond donor and is often considered a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), or amino (-NH2). researchgate.neth1.co This allows for the fine-tuning of a molecule's interactions with biological targets. alfa-chemistry.com

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or acyl chlorides. ossila.com This functionality is crucial for linking the molecule to other scaffolds, a common step in the synthesis of pharmaceuticals and other complex targets.

Bromo (-Br) group: The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of intricate molecular architectures.

Difluoromethyl (-CF2H) group: This group is generally stable under many reaction conditions and imparts unique electronic and steric properties to the final molecule.

This combination of reactive sites allows for a modular and sequential approach to synthesis, enabling the construction of diverse and complex molecular libraries for drug discovery and agrochemical research. For instance, analogous structures like bromo-substituted benzoic acids are used as starting reagents for the synthesis of bioactive agents, such as receptor antagonists. sigmaaldrich.com

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Primary Reaction Types | Role in Synthesis |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Acyl Halide Formation | Linker for connecting to other molecular fragments. |

| Bromo (-Br) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling | Enables carbon-carbon and carbon-heteroatom bond formation for scaffold elaboration. |

| Difluoromethyl (-CF2H) | Property Modulation | Acts as a bioisostere; enhances lipophilicity and metabolic stability. alfa-chemistry.comresearchgate.net |

Contribution to the Expanding Library of Fluorinated Chemical Probes and Reagents

Fluorinated compounds are indispensable in the development of chemical probes and reagents for studying biological systems. The difluoromethyl group possesses a unique set of physicochemical properties that make it highly valuable for these applications. It is considered a lipophilic hydrogen bond donor, a characteristic that is distinct from more common polar groups and can lead to novel binding interactions. alfa-chemistry.comh1.co

The incorporation of the CF2H group can significantly alter a molecule's properties:

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups.

Enhanced Membrane Permeability: The lipophilicity of the CF2H group can improve a molecule's ability to cross cell membranes. alfa-chemistry.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF2H group resistant to metabolic degradation, which can prolong the active lifetime of a probe or drug. researchgate.net

Building blocks like this compound are instrumental in creating new fluorinated reagents. nih.gov Furthermore, the difluoromethyl group has been a target for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful in vivo imaging technique used in clinical diagnostics and drug discovery. While challenges in ¹⁸F-radiosynthesis of CF2H-containing compounds remain, the development of precursors and building blocks is a key area of research. researchgate.net Therefore, derivatives of this compound could serve as precursors for novel PET imaging agents, contributing to the development of new diagnostic tools.

Exploration in Materials Science for Modifying Polymer Properties and Enhancing Coatings

In materials science, fluorinated compounds are renowned for their ability to create surfaces with unique properties, including low surface energy, high thermal and chemical stability, and both hydrophobicity and oleophobicity (water and oil repellency). paint.orgresearchgate.net this compound serves as a valuable monomer or surface modifier for creating advanced functional polymers and coatings.

There are two primary approaches for its use in this context:

As a Monomer in Polymer Synthesis: Similar fluorinated and brominated aromatic compounds are used as monomers for producing high-performance polymers like polyketones. biosynth.com The carboxylic acid and bromo functionalities of this compound allow it to be incorporated into polymer backbones through polymerization reactions such as polycondensation. The resulting polymers would feature pendant difluoromethyl groups, which are expected to migrate to the polymer-air interface, imparting low surface energy and repellent properties to the material. researchgate.net

As a Surface-Grafting Agent: The surface of common polymers like polyethylene (B3416737) is often chemically inert and hydrophobic, which can be disadvantageous for applications requiring adhesion, printing, or biocompatibility. Chemical grafting techniques can be used to modify these surfaces. Benzoic acid and its derivatives have been successfully grafted onto polymer films to alter their surface polarity. By grafting this compound onto a polymer surface, the difluoromethyl groups would be densely presented, creating a fluorinated surface layer. This could dramatically enhance the hydrophobicity, chemical resistance, and lubricity of the base material without altering its bulk properties.

The incorporation of such fluorinated moieties is a key strategy in developing advanced coatings for a wide range of applications, including anti-fouling surfaces, protective architectural coatings, and low-friction materials. paint.orgacs.org

Table 2: Potential Impact of Incorporating this compound into Polymers

| Property | Anticipated Enhancement | Underlying Mechanism |

|---|---|---|

| Surface Energy | Lowered | Migration of low-energy -CF2H groups to the surface. researchgate.net |

| Repellency | Increased water and oil repellency | Low polarizability and dipole moment of C-F bonds. paint.org |

| Chemical Resistance | Improved | High strength of the carbon-fluorine bond. |

| Thermal Stability | Enhanced | Inherent stability of fluorinated compounds. paint.org |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Bromo-5-(difluoromethyl)benzoic acid to maximize yield and purity?

Methodological Answer: Synthesis typically involves bromination of a precursor benzoic acid derivative. Key steps include:

- Precursor Selection : Start with 5-(difluoromethyl)benzoic acid or a derivative. Bromination at the 3-position requires directing groups (e.g., electron-withdrawing substituents) to ensure regioselectivity.

- Bromination Agents : Use N-bromosuccinimide (NBS) or elemental bromine with catalysts like FeBr₃. For milder conditions, 1,3-dibromo-5,5-dimethylhydantoin in 80% H₂SO₄ achieves selective bromination (yields ~75-85%) .

- Temperature Control : Maintain 0–25°C to prevent over-bromination.

- Purification : Recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution pattern and difluoromethyl group (δ ~5.8–6.2 ppm for CHF₂; splitting due to F coupling). Bromine’s inductive effect deshields adjacent protons .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-F stretches (~1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₈H₅BrF₂O₂; [M-H]⁻ at m/z 256.94). Isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) aid identification .

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The difluoromethyl (-CF₂H) group:

- Electron-Withdrawing Effect : Activates the benzene ring for nucleophilic substitution at the bromine site.

- Steric Hindrance : Limits bulky coupling partners (e.g., Suzuki-Miyaura requires Pd catalysts with strong ligands like XPhos).

- Example Reaction : Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) under Pd(PPh₃)₄/CuI catalysis in THF/Et₃N (60°C, 12 h; yield ~70%) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The difluoromethyl group enhances hydrophobic binding in active sites.

- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, AMBER). Bromine’s polarizability strengthens π-stacking with aromatic residues (e.g., Tyr355) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity (R² > 0.85) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to distinguish direct inhibition from cytotoxicity .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., debromination under physiological conditions) that may skew results .

- Structural Confirmation : Single-crystal XRD verifies intact structure post-assay, ruling out decomposition .

Q. How can regioselective functionalization of the benzene ring be achieved for targeted applications?

Methodological Answer:

- Protecting Groups : Temporarily block the carboxylic acid with methyl ester (e.g., SOCl₂/MeOH) to direct bromination .

- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate meta to Br, enabling carboxyl-directed functionalization .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., Heck reaction with styrene derivatives; 100°C, 30 min, 82% yield) .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.